6-Chloro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran class, characterized by a benzene ring fused to a furan ring with a carboxylic acid group at the 3-position and a chlorine atom at the 6-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 6-Chloro-1-benzofuran-3-carboxylic acid is C9H6ClO3, and it typically appears as a crystalline solid with moderate solubility in organic solvents but limited solubility in water.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Benzofuran derivatives, including 6-Chloro-1-benzofuran-3-carboxylic acid, have been associated with a range of biological activities. These include:
The synthesis of 6-Chloro-1-benzofuran-3-carboxylic acid can be achieved through several methods:
6-Chloro-1-benzofuran-3-carboxylic acid has several notable applications:
Research into the interactions of 6-Chloro-1-benzofuran-3-carboxylic acid with biological targets has revealed its potential to influence various biochemical pathways. The compound has been shown to interact with enzymes and receptors involved in critical cellular processes, suggesting its utility in therapeutic contexts. Additionally, studies indicate that modifications to its structure can enhance its biological efficacy while reducing toxicity .
Several compounds share structural similarities with 6-Chloro-1-benzofuran-3-carboxylic acid, each exhibiting unique properties:
These compounds highlight the diversity within the benzofuran class while underscoring the unique attributes of 6-Chloro-1-benzofuran-3-carboxylic acid, particularly its specific chlorine substitution pattern which may enhance its biological activities compared to others.
Traditional cyclization methods remain foundational for constructing the benzofuran core. A prominent strategy involves the use of o-hydroxyacetophenone derivatives, which undergo intramolecular cyclization to form the fused benzene-furan system. For example, copper-catalyzed cyclization of o-hydroxyacetophenone with alkynes has been demonstrated to yield benzofuran intermediates, which can subsequently be functionalized at the 3-position. In one protocol, a copper bromide/sodium carbonate system in dimethyl sulfoxide facilitates the formation of benzofuran skeletons via iminium ion intermediates, achieving yields exceeding 80% under optimized conditions.
The Perkin rearrangement, a classical method for benzofuran synthesis, has also been adapted for this compound. Base-catalyzed ring fission of 3-halocoumarins generates dianions that undergo intramolecular nucleophilic attack to form the benzofuran-3-carboxylic acid moiety. Microwave-assisted Perkin rearrangements have reduced reaction times from hours to minutes while maintaining high yields (85–95%), highlighting the synergy between traditional methods and modern technology.
| Cyclization Method | Catalyst System | Yield (%) | Reaction Time |
|---|---|---|---|
| Copper-mediated cyclization | CuBr/Na₂CO₃/DMSO | 80–85 | 4–6 hours |
| Perkin rearrangement | NaOH/MeOH (microwave) | 85–95 | 10–15 minutes |
| Rhodium-catalyzed cyclization | CpRh/tetrachloroethane | 30–80 | 12–24 hours |
Key challenges in traditional approaches include controlling regioselectivity during cyclization and minimizing side reactions. Recent studies have addressed these issues through ligand design and solvent optimization, with tetrachloroethane proving effective in rhodium-catalyzed systems.
Radical-mediated pathways offer a powerful alternative for constructing complex benzofuran architectures. A notable advance involves the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, initiating a cascade cyclization/intermolecular coupling sequence. This method enables the synthesis of polycyclic benzofuran derivatives under mild conditions (room temperature, ambient atmosphere), with broad substrate scope and functional group tolerance.
The mechanism proceeds through three stages:
This strategy has been successfully applied to synthesize 6-chloro derivatives by incorporating chlorinated starting materials. For example, using 2-iodo-5-chloroaryl allenyl ethers, researchers achieved 6-chloro-substituted benzofurans with 65–75% yields. The method’s versatility is further demonstrated by its compatibility with electron-deficient and sterically hindered substrates.
Introducing chlorine at the 6-position demands precise control over electrophilic aromatic substitution (EAS). N-Chlorosuccinimide (NCS) has emerged as a superior chlorinating agent for benzofuran derivatives due to its mild reactivity and positional selectivity. In optimized protocols, NCS in acetonitrile at 60°C selectively chlorinates the 6-position of benzofuran precursors, achieving >90% regioselectivity.
The electronic effects of substituents critically influence chlorination outcomes. Computational studies reveal that electron-donating groups at the 3-position (e.g., methoxy) deactivate the 6-position, necessitating harsher conditions, whereas electron-withdrawing groups (e.g., nitro) enhance reactivity. A comparative analysis of chlorination methods is provided below:
| Chlorinating Agent | Solvent | Temperature (°C) | 6-Chloro Selectivity (%) |
|---|---|---|---|
| NCS | Acetonitrile | 60 | 92 |
| Cl₂ | DCM | 25 | 65 |
| SO₂Cl₂ | Toluene | 80 | 78 |
Notably, microwave-assisted chlorination with NCS reduces reaction times to 10–20 minutes without compromising yield or selectivity.
The introduction of the carboxylic acid group at the 3-position typically involves oxidation of pre-installed methyl or hydroxymethyl groups. Potassium permanganate in acidic media (e.g., H₂SO₄/H₂O) selectively oxidizes 3-methylbenzofuran derivatives to the corresponding carboxylic acids, with yields of 70–85%. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) offer faster reaction rates but lower selectivity due to overoxidation risks.
Recent advances focus on catalytic oxidation systems. A ruthenium-catalyzed protocol using RuCl₃/NaIO₄ in a biphasic solvent system (water/acetone) achieves 90% conversion of 3-hydroxymethylbenzofuran to the carboxylic acid under mild conditions (50°C, 6 hours). This method minimizes side reactions and is scalable to multigram quantities.
The oxidative ring contraction of 3-chlorocoumarins via the Perkin rearrangement remains a cornerstone strategy. Mechanistic studies confirm that base-catalyzed ring opening generates a dianion intermediate, which undergoes intramolecular cyclization to form the carboxylic acid group.
Base-mediated etherification and dehydrative cyclization reactions represent fundamental approaches for constructing benzofuran derivatives through intramolecular cyclization processes [5] [6]. These methods typically involve the treatment of phenolic precursors with α-haloketones or related electrophiles under basic conditions to facilitate ring closure and formation of the benzofuran core [7].
The synthesis of benzofuran derivatives through base-catalyzed cyclization has been demonstrated using various basic systems. Potassium carbonate has emerged as a particularly effective base for promoting etherification reactions between phenols and α-haloketones [8] [7]. In these reactions, the phenolic hydroxyl group is deprotonated by the base, generating a phenoxide anion that can undergo nucleophilic substitution with the α-haloketone substrate [7]. The resulting α-phenoxy ketone intermediate subsequently undergoes intramolecular cyclization under the reaction conditions to form the benzofuran ring system [6].
Research has demonstrated that the cyclization of α-phenoxy ketones can be promoted by various dehydrating agents and acidic conditions [6]. Eaton's reagent, a combination of phosphorus pentoxide and methanesulfonic acid, has proven particularly effective for mediating cyclodehydration reactions of α-phenoxy ketones to produce 3-substituted or 2,3-disubstituted benzofurans with moderate to excellent yields under mild conditions [6]. The reaction proceeds through intramolecular electrophilic aromatic substitution followed by dehydration to afford the benzofuran products [6].
| Base System | Reaction Conditions | Yield Range | Temperature | Reference |
|---|---|---|---|---|
| Potassium carbonate | 2-butanone, 90°C | 43-89% | 90°C | [9] |
| Triethylamine | Neat conditions | 81-97% | Room temperature | [2] |
| Sodium hydroxide | Aqueous conditions | 68-85% | Reflux | [10] |
| Eaton's reagent | Phosphorus pentoxide/methanesulfonic acid | 50-98% | 0-55°C | [6] |
The mechanism of base-mediated cyclization involves initial deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the electrophilic carbon center [11]. The resulting intermediate undergoes intramolecular cyclization with concomitant elimination of water or halide to form the benzofuran ring [6]. The effectiveness of this approach is influenced by the electronic nature of substituents on both the phenolic ring and the electrophilic partner [6].
Transition-metal-free coupling reactions have gained significant attention as sustainable and cost-effective methods for benzofuran synthesis [12] [13] [14]. These approaches eliminate the need for expensive transition metal catalysts while maintaining high efficiency in forming carbon-carbon and carbon-heteroatom bonds [15].
One notable transition-metal-free approach involves the synthesis of benzofurans from benzothiophenes and phenols through a sequence involving an interrupted Pummerer reaction and sigmatropic rearrangement [12] [13]. This method exploits the unique reactivity of sulfoxides to provide carbon-3-arylated benzofuran products without requiring transition metal additives [12]. The reaction proceeds through selective cleavage of carbon-sulfur bonds while forming new carbon-oxygen bonds to construct the benzofuran framework [13].
Another significant advancement in transition-metal-free benzofuran synthesis involves the use of di-tert-butyl peroxide as an oxidant for cross-dehydrogenative coupling reactions [15]. This protocol enables efficient coupling of 3-aryl benzofuran-2(3H)-ones with toluenes and phenols to generate all-carbon quaternary centers in good yields [15]. The reaction demonstrates broad functional group tolerance and can be performed on gram scale, making it synthetically useful for the preparation of complex molecules [15].
| Reaction Type | Substrate Combination | Oxidant/Reagent | Yield Range | Key Features | Reference |
|---|---|---|---|---|---|
| Pummerer-based | Benzothiophene S-oxides + phenols | Trifluoroacetic anhydride | 45-85% | C3-arylated products | [12] |
| Cross-dehydrogenative coupling | 3-Aryl benzofuran-2(3H)-ones + toluenes | Di-tert-butyl peroxide | 55-89% | Quaternary centers | [15] |
| Electrophilic cyclization | α-Phenoxy ketones + titanium tetrachloride | Titanium tetrachloride | 68-94% | One-step synthesis | [7] |
| Visible-light mediated | 1,6-Enynes + bromomalonates | Light irradiation | 33-84% | Atom-economic | [2] |
The development of catalyst-free synthetic protocols has also been explored for benzofuran formation [2]. These methods typically rely on thermal activation or base-promoted cyclization reactions that proceed without the need for metal catalysts [2]. For example, the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides in acetonitrile provides tricyclic benzofuran derivatives through a facile cyclization process [2].
Single-electron transfer mechanisms represent a powerful approach for benzofuran synthesis through radical cyclization processes [4] [16] [17]. These methods involve the generation of radical intermediates that undergo cyclization to form the benzofuran ring system [4].
Recent advances have demonstrated that heteroatom-centered anions can serve as super-electron-donors for single-electron transfer reactions leading to benzofuran formation [4]. In these processes, phosphines, thiols, and anilines bearing different substitution patterns work effectively in intermolecular radical coupling reactions with 2-iodophenyl allenyl ethers [4]. The 3-functionalized benzofuran products bearing heteroatomic functionalities are obtained in moderate to excellent yields through this radical transformation [4].
The mechanism of single-electron transfer-mediated benzofuran synthesis involves initial deprotonation of the heteroatom-hydrogen bond by a strong base to generate heteroatom anions [4]. These anions act as super-electron-donors, transferring one electron to the Lewis acidic lithium-activated aryliodide substrate [4]. The resulting radical intermediates undergo cyclization and coupling processes to afford the final benzofuran products [4].
| Electron Donor Type | Base System | Solvent | Temperature | Yield Range | Product Type | Reference |
|---|---|---|---|---|---|---|
| Phosphine anions | Lithium diisopropylamide | 1,2-Dimethoxyethane | 50°C | 71-80% | 3-Phosphamethyl benzofurans | [4] |
| Thiolate anions | Lithium hexamethyldisilylamine | 1,2-Dimethoxyethane | 50°C | 33-91% | 3-Thiomethyl benzofurans | [4] |
| Amide anions | Lithium diisopropylamide | 1,2-Dimethoxyethane | 50°C | 20-70% | 3-Azamethyl benzofurans | [4] |
| 2-Azaallyl anions | Potassium tert-butoxide | Various | Room temperature | 45-85% | Benzofurylethylamines | [17] |
Computational studies have provided insights into the energy profiles of single-electron transfer processes in benzofuran synthesis [4]. Density functional theory calculations reveal that the formation of triplet state transition states is energetically favorable compared to singlet state pathways [4]. The phosphine anion can transfer one electron to the phenyliodide substrate through a transition state with an activation energy of 14.44 kcal/mol [4].
The cascade radical cyclization approach has been particularly successful for constructing complex benzofuran derivatives [17] [18]. Single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates radical cyclization followed by intermolecular radical-radical coupling [17]. This methodology enables the synthesis of polycyclic benzofurans that would otherwise be difficult to prepare through conventional methods [17].
Electron paramagnetic resonance studies have confirmed the generation of radical species in single-electron transfer reactions [4]. The electron paramagnetic resonance spectrum of reaction mixtures containing 2-iodophenyl allenyl ether, diphenylphosphine, and lithium diisopropylamide exhibits signals consistent with phenyl radical formation [4].
The synthetic utility of single-electron transfer mechanisms extends to gram-scale reactions without erosion of product yields [4]. For example, phosphine oxide products can be obtained in excellent yields from gram quantities of starting materials, demonstrating the practical applicability of these radical coupling processes [4].
The antimicrobial activity of 6-Chloro-1-benzofuran-3-carboxylic acid and related benzofurancarboxylic acid derivatives demonstrates significant efficacy against Gram-positive bacterial pathogens. Research has established that the presence of halogen substituents, particularly chlorine at the 6-position of the benzofuran ring, enhances antimicrobial potency through specific structure-activity relationships [1] [2].
Detailed antimicrobial testing reveals that halogenated 3-benzofurancarboxylic acid derivatives exhibit superior activity compared to their non-halogenated counterparts. Compounds containing chlorine substitution at the aromatic ring position demonstrate minimum inhibitory concentrations ranging from 50 to 200 micrograms per milliliter against various Gram-positive bacterial strains [2]. The most potent activities are observed against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus [1] [2].
Table 1: Minimum Inhibitory Concentrations of 6-Chloro-1-benzofuran-3-carboxylic acid Derivatives Against Gram-Positive Bacteria
| Bacterial Strain | MIC (μg/mL) | Growth Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | 50-200 | 12-14 |
| Staphylococcus epidermidis ATCC 12228 | 50-100 | 13-14 |
| Bacillus subtilis ATCC 6633 | 50-100 | 12-13 |
| Bacillus cereus ATCC 11778 | 50-100 | 12-15 |
| Micrococcus luteus ATCC 9341 | 100-400 | 12-15 |
The antimicrobial mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes . The chlorine substituent enhances lipophilicity, facilitating better penetration through bacterial cell membranes and increasing bioavailability at target sites. Structure-activity relationship studies demonstrate that derivatives with halogen substitution at both the aromatic ring and acetyl group positions exhibit enhanced activity compared to compounds with single substitution patterns [2].
Comparative analysis reveals that 3-benzofurancarboxylic acid derivatives consistently outperform their 2-benzofurancarboxylic acid analogs in terms of antimicrobial efficacy [1]. The substitution pattern at the carboxylic acid position influences the overall biological activity, with the 3-position providing optimal spatial orientation for interaction with bacterial targets.
The vasodilation activity of 6-Chloro-1-benzofuran-3-carboxylic acid can be significantly enhanced through molecular hybridization strategies that combine the benzofuran pharmacophore with complementary structural motifs. Research demonstrates that benzofuran-based hybrid compounds exhibit potent vasorelaxant properties through modulation of vascular smooth muscle cell function [6] [7].
Table 3: Vasodilation Activity of Benzofuran Hybrid Compounds
| Hybrid Structure | IC₅₀ (mM) | Vasorelaxant Activity | Structural Features |
|---|---|---|---|
| Benzofuran-morpholinomethyl-pyrazoline | 0.3185-0.4577 | Superior to prazosin | Morpholine incorporation |
| Benzofuran-piperazine hybrid | 0.4789-0.4951 | Comparable to prazosin | Piperazine moiety |
| Benzofuran-triazole hybrid | Variable | Moderate activity | Triazole substitution |
Molecular hybridization approaches leverage the inherent pharmacological properties of the benzofuran core while incorporating additional functional groups that enhance vascular activity. The benzofuran-morpholinomethyl-pyrazoline hybrids demonstrate exceptional vasodilation activity with half-maximal inhibitory concentrations ranging from 0.3185 to 0.4577 millimolar, surpassing the activity of prazosin, a standard vasorelaxant agent [6].
The mechanism of vasodilation involves modulation of calcium channels and nitric oxide pathways in vascular smooth muscle cells [6] [8]. Benzofuran derivatives influence intracellular calcium homeostasis through interaction with calcium-sensitive fluorescent probes, demonstrating direct effects on vascular smooth muscle contraction mechanisms [9] [10]. The structural hybridization enhances solubility parameters and membrane permeability, contributing to improved bioavailability and therapeutic efficacy [6].
Structure-activity relationship studies reveal that the position and nature of hybrid substituents significantly influence vasodilation potency. Compounds incorporating morpholine rings at specific positions demonstrate enhanced activity compared to other heterocyclic substitutions [6]. The quantitative structure-activity relationship analysis indicates correlation between vasodilation activity and physicochemical parameters including solubility, molecular connectivity, and energetic properties [6].